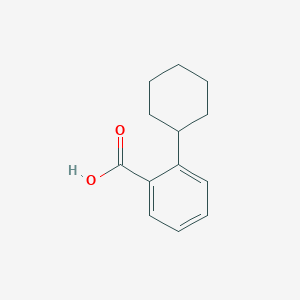

2-cyclohexylbenzoic Acid

Vue d'ensemble

Description

2-Cyclohexylbenzoic acid is an organic compound with the molecular formula C13H16O2 . It is a derivative of benzoic acid where a cyclohexyl group is attached to the second carbon of the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a carboxylic acid group and a cyclohexyl group . The molecular weight is 204.265 Da .Physical And Chemical Properties Analysis

This compound has a molecular weight of 204.26500, a density of 1.115g/cm3, a boiling point of 332.4ºC at 760mmHg, and a melting point of 103-105ºC .Applications De Recherche Scientifique

Sulfhydryl Group Determination

Ellman (1959) developed a water-soluble aromatic disulfide useful for determining sulfhydryl groups, beneficial for biological materials research (Ellman, 1959).

Synthesis and Biocidal Activity

Vieira et al. (2010) synthesized new organotin complexes of 2-(3-oxocyclohex-1-enyl)benzoic acid (HOBz), demonstrating significant antifungal and cytotoxicity properties (Vieira et al., 2010).

Photocatalysis in Cycloadditions

Jiang et al. (2019) utilized 4-vinylbenzoic acid derivatives in quantum dot photocatalyzed [2+2] cycloadditions, achieving high diastereo- and regioselectivity, crucial for bioactive molecule synthesis (Jiang et al., 2019).

Solubility and Antimicrobial Activity

Matsuda et al. (1993) studied p-hydroxybenzoic acid esters' solubility and antimicrobial activity, providing insights for liquid formulation preservation (Matsuda et al., 1993).

Benzimidazoles Synthesis in Water

Dudd et al. (2003) optimized the synthesis of benzimidazoles in high-temperature water, a significant advancement in green chemistry (Dudd et al., 2003).

Functionalized Cyclohexadiene-Trans-Diols

Franke et al. (2001) reported the synthesis of functionalized cyclohexadiene-trans-diols using Escherichia coli, vital for natural product and pharmacologically active substance syntheses (Franke et al., 2001).

N-Heterocyclic Carbene Precursors

Tudose et al. (2006) studied imidazol(in)ium-2-carboxylates as NHC precursors in ruthenium–arene catalysts for olefin metathesis and cyclopropanation, contributing to catalytic chemistry (Tudose et al., 2006).

Dearomatization of Phenols and Anilines

Quideau et al. (2005) demonstrated the oxidative dearomatization of phenols and anilines, leading to novel derivatives for pharmaceutical applications (Quideau et al., 2005).

Cyclo-oxygenase Inactivation Prevention

Rotilio et al. (1984) explored 2-hydroxybenzoic acid analogs in preventing cyclo-oxygenase inactivation, aiding in understanding NSAID mechanisms (Rotilio et al., 1984).

2-Vinylbenzoic Acids Synthesis

Ram et al. (2020) discovered a palladium-catalyzed deoxygenative approach for generating 2-vinylbenzoic acids, important in polymer chemistry and bioactive molecule synthesis (Ram et al., 2020).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It is known that benzoic acid, a structurally similar compound, has antimicrobial properties and is widely used as a food preservative . It is conjugated to glycine in the liver and excreted as hippuric acid

Biochemical Pathways

Benzoic acid, a structurally similar compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid This suggests that 2-cyclohexylbenzoic acid may also be involved in similar biochemical pathways

Result of Action

Based on the known actions of similar compounds, it may have antimicrobial properties and could potentially be used as a food preservative

Propriétés

IUPAC Name |

2-cyclohexylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTFZNPTAJIXMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427257 | |

| Record name | 2-cyclohexylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97023-48-8 | |

| Record name | 2-cyclohexylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

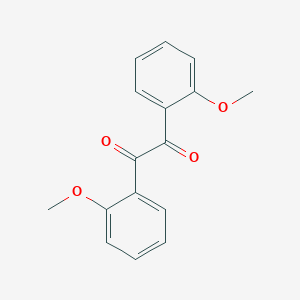

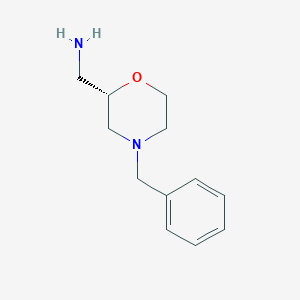

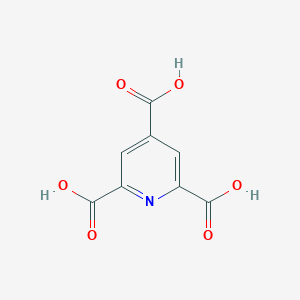

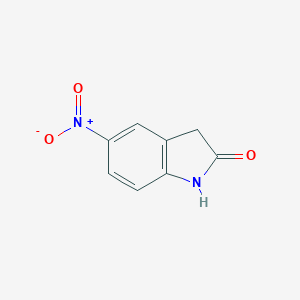

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.